

A Comparative Spectroscopic Analysis of Dichloropyrimidine Isomers

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Compound of Interest

Compound Name: 2-Ethoxy-4,6-dichloropyrimidine

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A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2,4-, 4,6-, and 2,5-dichloropyrimidine isomers. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The dichloropyrimidine scaffold is a crucial pharmacophore in numerous clinically significant drugs. The isomeric placement of the two chlorine atoms on the pyrimidine ring profoundly influences the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. Consequently, the unambiguous identification of each isomer is paramount in drug discovery and development. This guide presents a side-by-side spectroscopic comparison of three common dichloropyrimidine isomers—2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine—to facilitate their accurate identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the three dichloropyrimidine isomers.

Table 1: ^1H NMR Spectroscopic Data

Isomer	Solvent	Chemical Shift (ppm) and Multiplicity
2,4-Dichloropyrimidine	CDCl ₃	8.65 (d, 1H, H6), 7.45 (d, 1H, H5)
4,6-Dichloropyrimidine	CDCl ₃	8.82 (s, 1H, H2), 7.46 (s, 1H, H5)[1]
2,5-Dichloropyrimidine	-	Data not readily available in public databases.

Table 2: ¹³C NMR Spectroscopic Data

Isomer	Solvent	Chemical Shift (ppm)
2,4-Dichloropyrimidine	DMSO-d ₆	162.1 (C4), 159.9 (C2), 158.3 (C6), 121.1 (C5)
4,6-Dichloropyrimidine	CDCl ₃	162.2 (C4, C6), 158.8 (C2), 121.0 (C5)
2,5-Dichloropyrimidine	-	Data not readily available in public databases.

Table 3: Infrared (IR) Absorption Data

Isomer	Technique	Key Absorption Bands (cm ⁻¹)
2,4-Dichloropyrimidine	KBr disc	3080 (C-H stretch), 1570, 1545, 1480 (C=C, C=N stretch), 810 (C-Cl stretch)
4,6-Dichloropyrimidine	Gas Phase	3090 (C-H stretch), 1565, 1530, 1470 (C=C, C=N stretch), 830 (C-Cl stretch)
2,5-Dichloropyrimidine	KBr-Pellet	3070 (C-H stretch), 1560, 1535, 1460 (C=C, C=N stretch), 820 (C-Cl stretch)

Table 4: Mass Spectrometry Data

Isomer	Ionization Method	Key Fragments (m/z) and Relative Intensity
2,4-Dichloropyrimidine	Electron Ionization (EI)	148 (M ⁺ , 100%), 113 (M ⁺ -Cl, 85%), 86 (40%), 51 (35%)
4,6-Dichloropyrimidine	Electron Ionization (EI)	148 (M ⁺ , 100%), 113 (M ⁺ -Cl, 53%), 86 (43%), 51 (24%) ^[1]
2,5-Dichloropyrimidine	Electron Ionization (EI)	148 (M ⁺ , 100%), 113 (M ⁺ -Cl, 70%), 86 (30%), 51 (25%)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the dichloropyrimidine isomer in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

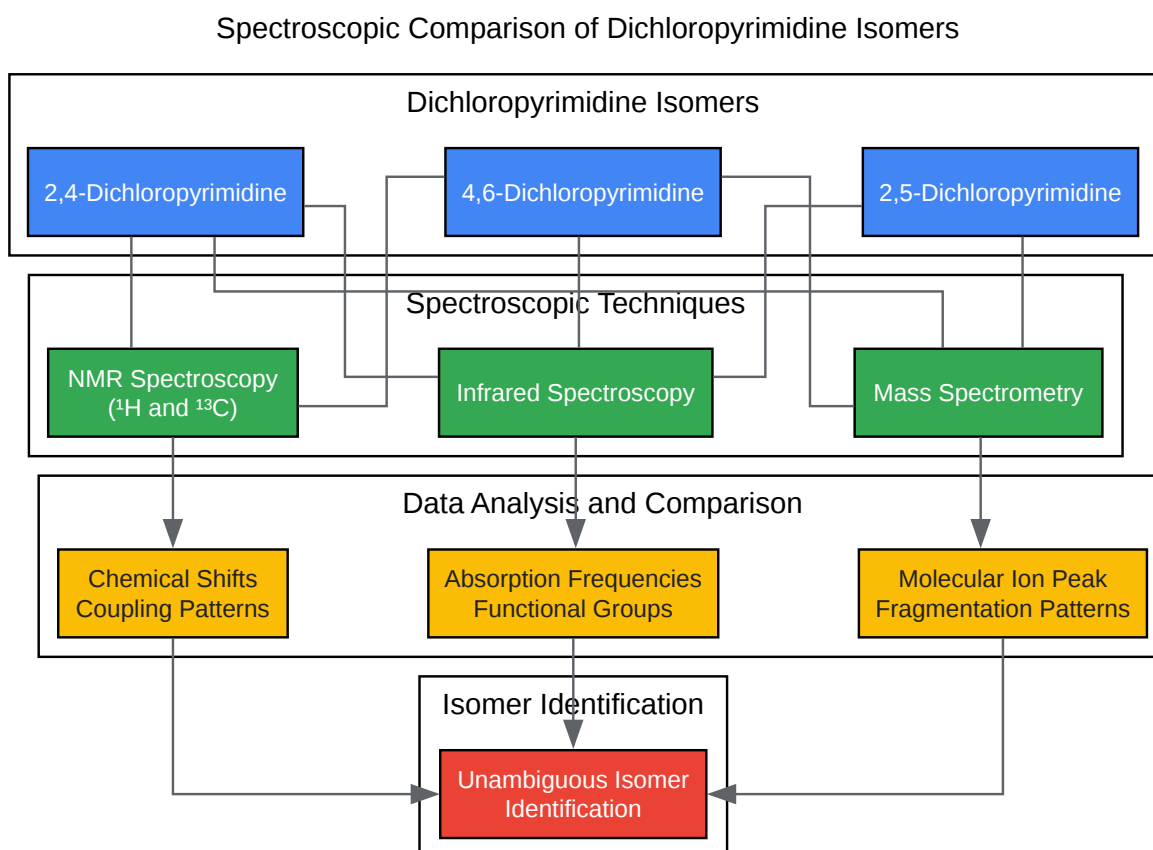
Infrared spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were prepared as potassium bromide (KBr) discs. A small amount of the analyte was ground with dry KBr and pressed into a thin, transparent disc. Gas-phase spectra were obtained by introducing the vapor of the sample into a gas cell. Spectra were recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source. The ionization energy was set to 70 eV. The samples were introduced directly into the ion source, and the mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the dichloropyrimidine isomers.



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Caption: Workflow for the spectroscopic differentiation of dichloropyrimidine isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the differentiation of dichloropyrimidine isomers. The ^1H and ^{13}C NMR spectra, where available, offer the most definitive characterization due to the unique chemical environments of the protons and carbons in each isomer. Infrared spectroscopy provides valuable information on the vibrational modes of the pyrimidine ring and the carbon-chlorine bonds. Mass

spectrometry confirms the molecular weight and offers insights into the fragmentation patterns, which can aid in distinguishing the isomers. While comprehensive NMR data for 2,5-dichloropyrimidine is not as readily available, the combination of IR and MS, alongside the detailed data for the other isomers, provides a solid foundation for their unambiguous identification. This guide serves as a valuable resource for researchers working with these important chemical entities.

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References

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